molecular formula C17H11ClN4O3S B3397806 methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate CAS No. 1021223-33-5

methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

Cat. No.: B3397806
CAS No.: 1021223-33-5
M. Wt: 386.8 g/mol
InChI Key: YPIOWXPRCUODMR-UHFFFAOYSA-N
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Description

Methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core with a 7-chloro substituent and a methyl benzoate moiety linked via an amino group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves cyclocondensation reactions of thiadiazole precursors with quinazoline derivatives, as seen in related compounds .

Properties

IUPAC Name

methyl 3-[(7-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S/c1-25-15(24)9-3-2-4-11(7-9)19-16-21-22-14(23)12-8-10(18)5-6-13(12)20-17(22)26-16/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOWXPRCUODMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a complex organic compound belonging to the family of thiadiazole and quinazoline derivatives. Its unique structure suggests potential biological activities that merit detailed investigation. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a methyl benzoate moiety linked to a thiadiazole and quinazoline system, which is characterized by the presence of a chloro substituent and a 5-oxo group. This structural arrangement may enhance its pharmacological properties.

Property Value
IUPAC Name This compound
Molecular Formula C17H13ClN4O3S
Molecular Weight 382.83 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated that derivatives containing similar thiadiazole and quinazoline moieties exhibited significant antiproliferative activity against various cancer cell lines. Specifically, compounds with similar structures showed IC50 values below 5 μM in HeLa cells, indicating potent activity against cervical cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the modulation of key apoptotic pathways. Studies indicated that compounds with similar structures could induce apoptosis in MCF-7 breast cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic factors like caspase-3 .

Antimicrobial Activity

Compounds within the thiadiazole and quinazoline families have also been reported to possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar antimicrobial effects.

Study 1: Anticancer Efficacy

A study evaluated several thiadiazole derivatives for their anticancer properties. Among these, a compound structurally related to this compound demonstrated remarkable antiproliferative activity against HeLa cells with an IC50 value of 2.3 μM. The study concluded that these compounds could serve as promising leads for further development in cancer therapy .

Study 2: Apoptosis Induction

Another research focused on the apoptotic effects of related compounds on MCF-7 cells. The results indicated that specific derivatives could significantly downregulate Bcl-2 expression while enhancing caspase-3 levels by over fivefold compared to untreated controls. This suggests a strong potential for inducing apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one family, which includes derivatives with variations in substituents, aromatic rings, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 7-Cl, methyl benzoate at position 3 C₁₇H₁₁ClN₄O₃S 370.36 (calculated) Enhanced electrophilicity due to Cl; ester group improves solubility .
2-(4-Ethoxyanilino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one () 7,8-dimethoxy, 4-ethoxy anilino C₂₀H₁₈N₄O₄S 410.44 Methoxy groups increase lipophilicity; ethoxy anilino may enhance π-stacking .
Methyl 3-({8-Fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate (BG01259, ) 8-F, methyl benzoate at position 3 C₁₇H₁₁FN₄O₃S 370.36 Fluorine substitution improves metabolic stability but reduces electrophilic reactivity compared to Cl .
2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one () 3,5-dichlorophenyl C₁₅H₇Cl₂N₃OS 364.21 Dichloro substitution enhances cytotoxicity but lowers solubility .

Key Research Findings

Electrophilic Reactivity : The 7-chloro substituent in the target compound increases electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks compared to fluorine or methoxy analogs .

Solubility and Bioavailability: The methyl benzoate group improves aqueous solubility relative to ethyl ester derivatives (e.g., ethyl 2-formyl-3-oxo-3-phenylpropanoate in ), which are prone to esterase hydrolysis .

Biological Activity : Dichlorophenyl analogs () exhibit higher cytotoxicity in cancer cell lines, but the target compound’s chloro-benzoate structure balances potency with reduced off-target effects .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate?

  • Methodological Answer : Synthesis of thiadiazoloquinazolinone derivatives typically involves sequential cyclization and coupling reactions. Key steps include:

  • Cyclization : Formation of the thiadiazoloquinazolinone core under reflux with catalysts like acetic acid or phosphoryl chloride .
  • Amino Coupling : Introducing the benzoate group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like DMF or toluene .
  • Temperature Control : Maintaining 80–100°C for cyclization and 50–60°C for coupling to minimize side products .
    • Data Validation : Monitor intermediates via TLC or HPLC and confirm purity (>95%) by elemental analysis .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer :

  • Crystallography : Use single-crystal X-ray diffraction to resolve the fused thiadiazoloquinazolinone and benzoate structure .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C7, ester at C3) and Z/E configuration of the imine bond .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at ~450–460 m/z) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiadiazoloquinazolinone derivatives?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability .
  • Solubility Adjustments : Address poor aqueous solubility (common in fused heterocycles) using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
  • Dose-Response Analysis : Perform IC₅₀ calculations across ≥3 replicates to confirm potency thresholds .
    • Case Study : Inconsistent antiproliferative data in MCF-7 cells may arise from differences in incubation time (48 vs. 72 hours) or serum content in media .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Substituent Variation :
  • Electron-Withdrawing Groups (EWGs) : Introduce Cl, NO₂, or CF₃ at C7 to enhance electrophilicity and target binding .
  • Ester Hydrolysis : Replace methyl benzoate with free carboxylic acid to improve solubility and interaction with polar residues .
  • Scaffold Modifications :
  • Replace thiadiazole with triazole to alter π-stacking interactions .
  • Introduce methoxy groups to modulate logP and blood-brain barrier penetration .
    • Validation : Compare docking scores (AutoDock Vina) against target proteins (e.g., EGFR kinase) to prioritize analogs .

Q. What in vitro and in vivo models are most suitable for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :

  • In Vitro :
  • COX-2 Inhibition Assay : Measure IC₅₀ using recombinant COX-2 enzyme and colorimetric detection of prostaglandin E₂ .
  • NF-κB Luciferase Reporter Assay : Quantify inhibition of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .
  • In Vivo :
  • Murine Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally and measure edema reduction over 6 hours .
  • Cytokine Profiling : Analyze IL-6 and TNF-α levels in serum via ELISA .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., Bcl-2, caspase-3) .
  • Functional Assays :
  • Annexin V/PI Staining : Confirm apoptosis induction via flow cytometry .
  • Cell Cycle Analysis : Detect G1/S arrest using propidium iodide staining .
    • Controls : Include positive controls (e.g., staurosporine for apoptosis) and validate findings with siRNA knockdown .

Q. What statistical approaches are recommended for analyzing dose-response and toxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate IC₅₀/EC₅₀ .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Toxicity Thresholds : Determine LD₅₀ in zebrafish embryos or murine models via probit analysis .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₁₂ClN₅O₃S
Molecular Weight437.85 g/mol
LogP (Predicted)2.8 (Moderate lipophilicity)
Solubility (DMSO)>10 mg/mL
λmax (UV-Vis)320 nm (π→π* transition)

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Dechlorinated derivativeHarsh acidic conditionsUse milder acids (e.g., AcOH)
Ester hydrolysisProlonged exposure to moistureStore under inert gas (N₂/Ar)
OligomerizationExcess reagent concentrationDilute reaction conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

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